1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea is a synthetic organic compound that features a unique adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the desired substituents.
Coupling Reaction: The functionalized adamantane is coupled with 2-chloro-4,5-difluoro-phenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs.
Materials Science: In the development of advanced materials with unique properties.
Biology: As a tool for studying biological processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantan-1-YL-3-phenyl-1-methyl-urea: Lacks the chloro and difluoro substituents.
1-Adamantan-1-YL-3-(2-chloro-phenyl)-1-methyl-urea: Lacks the difluoro substituents.
Uniqueness
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea is unique due to the presence of both chloro and difluoro substituents on the phenyl ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21ClF2N2O |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-(2-chloro-4,5-difluorophenyl)-1-methylurea |
InChI |
InChI=1S/C18H21ClF2N2O/c1-23(17(24)22-16-6-15(21)14(20)5-13(16)19)18-7-10-2-11(8-18)4-12(3-10)9-18/h5-6,10-12H,2-4,7-9H2,1H3,(H,22,24) |
InChI Key |
OCXRZJYYWUCJLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC(=C(C=C1Cl)F)F)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.